2-Oxotetrahydrofuran-3-yl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxolane ring, a methoxyphenyl group, and a dihydroisoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the oxolane ring and the coupling of the methoxyphenyl and dihydroisoquinoline groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxolane derivatives, methoxyphenyl compounds, and dihydroisoquinoline analogs. Examples include:
- 2-OXO-3-OXOLAN-4-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE
- 2-OXO-3-OXOLAN-5-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE
Uniqueness
The uniqueness of 2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17NO6 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl) 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C21H17NO6/c1-26-14-8-6-13(7-9-14)22-12-17(15-4-2-3-5-16(15)19(22)23)20(24)28-18-10-11-27-21(18)25/h2-9,12,18H,10-11H2,1H3 |
InChI Key |
BJICAEDLMLQQPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OC4CCOC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.